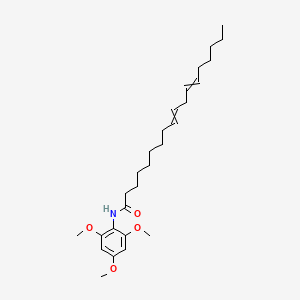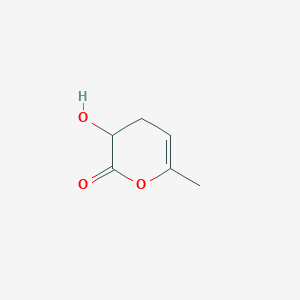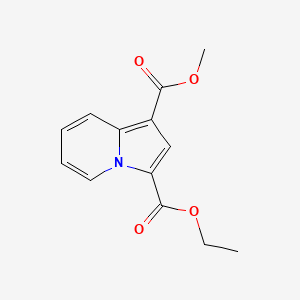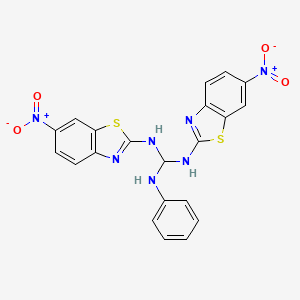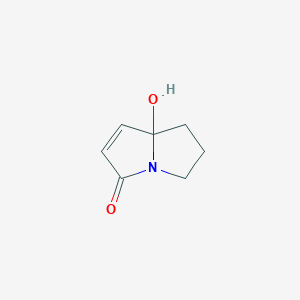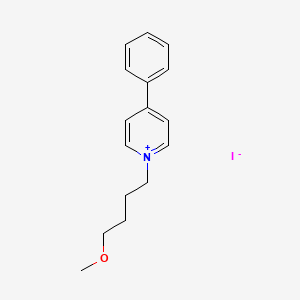![molecular formula C10H10N2O2S2 B14294644 Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester CAS No. 114676-40-3](/img/structure/B14294644.png)
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is an organic compound with a complex structure. It is part of the carbamodithioic acid family, which is known for its diverse chemical properties and applications. This compound is characterized by the presence of a benzoylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester typically involves the reaction of benzoyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzoyl isothiocyanate+Methylamine→Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, ethyl-, methyl ester
- Carbamodithioic acid, propyl-, methyl ester
Uniqueness
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamodithioic acid derivatives may not be suitable.
Propiedades
Número CAS |
114676-40-3 |
|---|---|
Fórmula molecular |
C10H10N2O2S2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
methyl N-(benzoylcarbamoyl)carbamodithioate |
InChI |
InChI=1S/C10H10N2O2S2/c1-16-10(15)12-9(14)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14,15) |
Clave InChI |
CWCVSIWVEXQWIE-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



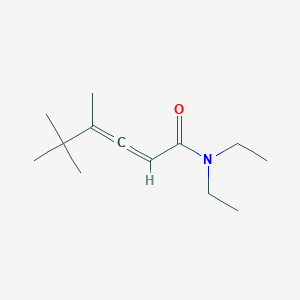
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
